![molecular formula C24H21N7O2 B2501681 2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-30-6](/img/structure/B2501681.png)

2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

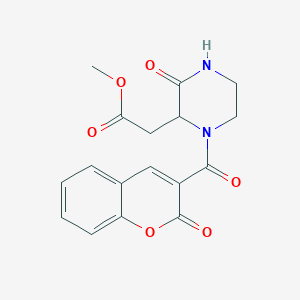

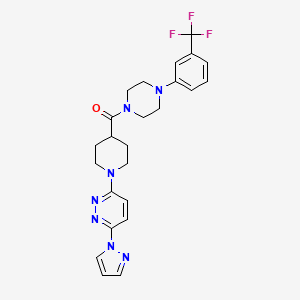

The compound “2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The triazolopyrimidine core is known to be a part of many pharmacologically active compounds .

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives often involves the reaction of appropriate heterocyclic amines with various reagents . For instance, a new series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized via the reaction of 4-amino-5-[2-(2-piperazinyl-1-yl)quinolin-3-yl]-4H-1,2,4-triazole-3-thiol with various phenacyl bromides in a refluxing ethanol/DMF mixture .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, when the methyl group is at certain positions, no hydrogenated products were observed and starting materials were recovered .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

The synthesis of heterocyclic compounds plays a crucial role in medicinal chemistry. 1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, is commonly found in biologically active compounds. Researchers have identified several pharmacological activities associated with this scaffold:

Anticancer Research

Researchers have synthesized novel derivatives of 1,2,4-triazolo[1,5-a]pyridine to explore their anticancer potential. These compounds exhibit cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2 .

Analgesic and Anti-Inflammatory Effects

While more research is needed, some derivatives may exhibit analgesic and anti-inflammatory effects.

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-8-6-12-26-14-17)21(16-7-5-11-25-13-16)31-24(27-15)29-22(30-31)18-9-3-4-10-19(18)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABQRDVUPBHVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)

![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)

![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2501614.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)